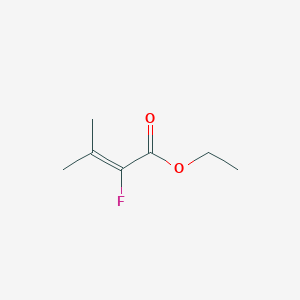

2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester

Description

2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester is an α,β-unsaturated ester with a fluorine atom at position 2 and a methyl group at position 3 of the butenoic acid backbone. The compound’s structure combines electronegative fluorine and steric hindrance from the methyl group, which influence its physicochemical properties and reactivity. Fluorinated esters like this are often intermediates in pharmaceuticals or agrochemicals due to fluorine’s ability to modulate bioavailability and metabolic stability .

Properties

IUPAC Name |

ethyl 2-fluoro-3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-4-10-7(9)6(8)5(2)3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWNCVHANYORFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401238909 | |

| Record name | 2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685-89-2 | |

| Record name | 2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester typically involves the esterification of 2-fluoro-3-methyl-2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Fluoro-3-methyl-2-butenoic acid.

Reduction: 2-Fluoro-3-methyl-2-butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Intermediates in Drug Synthesis

2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to participate in reactions that yield biologically active molecules.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of 2-butenoic acid can be utilized in synthesizing antiviral agents. For instance, the compound's ability to undergo nucleophilic substitutions makes it suitable for creating modified nucleosides that exhibit antiviral properties against diseases such as HIV and hepatitis C .

Agricultural Applications

Pesticide Formulation

This compound is also explored for use in pesticide formulations. Its ester structure contributes to the efficacy of certain agrochemicals, enhancing their ability to penetrate plant tissues and improve absorption.

Case Study: Insect Repellents

A study highlighted the potential of 2-butenoic acid derivatives as insect repellents. The compound was tested for its effectiveness against common agricultural pests, showing promising results in reducing pest populations while being less harmful to beneficial insects .

Flavoring Agents

Food Industry Usage

In the food industry, this compound is classified as a flavoring agent. It contributes to the aroma and taste profiles of various food products.

| Application Area | Description |

|---|---|

| Food Additives | Used as flavoring agents in food products |

| Regulatory Status | Active in flavoring agent databases |

Chemical Synthesis

Building Block for Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

- Esterification : Reacting with alcohols to form esters.

- Michael Addition : Serving as an acceptor in Michael addition reactions.

This versatility makes it valuable in the development of complex organic molecules used in both academic research and industrial applications.

Environmental Considerations

The synthesis and application of 2-butenoic acid derivatives have been studied with a focus on reducing environmental impact. Methods have been developed that avoid toxic reagents, making the production processes safer and more sustainable .

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The fluorine atom can influence the reactivity and stability of the compound, making it a valuable tool in studying enzyme mechanisms and metabolic processes.

Comparison with Similar Compounds

Ethyl Crotonate (Unsubstituted Analog)

Ethyl crotonate, a simple α,β-unsaturated ester, is widely found in natural products like Durio species and grape juice, contributing to fruity or pungent odors . Its lack of substituents results in high volatility and reactivity, making it prone to hydrolysis and oxidation.

Fluorinated Analogs

- Ethyl 4-fluorocrotonate : The fluorine at position 4 increases polarity and boiling point compared to ethyl crotonate. Such derivatives are often used in synthetic chemistry for controlled reactivity .

- Ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate: The cyano and fluorophenyl groups enhance electrophilicity, making this compound a key intermediate in drug synthesis. The fluorine improves metabolic stability in bioactive molecules .

Methyl-Substituted Analogs

Methyl groups, as in 2-butenoic acid, 3-methyl-, ethyl ester (, CAS 10544-63-5), introduce steric effects that hinder enzymatic or chemical hydrolysis. This property is critical in prodrug design, where controlled release is desired .

Combined Fluorine and Methyl Effects

The target compound’s dual substituents likely synergize to enhance stability and bioactivity. Fluorine’s electronegativity increases the ester’s resistance to nucleophilic attack, while the methyl group further stabilizes the molecule through steric effects. Such traits are advantageous in agrochemicals or antimicrobial agents, as seen in antifungal esters like ethyl 2-butenoate (Z) .

Biological Activity

2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester (CAS No. 685-89-2) is a compound of interest in various fields including medicinal chemistry and agrochemistry. Its unique structure contributes to its biological activity, making it a subject of research for potential therapeutic applications. This article explores the biological activity of this ester, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a butenoic acid backbone with a fluorine atom and a methyl group, which may influence its reactivity and biological interactions.

The biological activity of 2-butenoic acid derivatives typically involves interactions with specific enzymes or receptors in biological systems. The presence of the fluoro and methyl groups can enhance lipophilicity, potentially improving membrane permeability and bioavailability. These modifications can lead to:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : It could interact with various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research has indicated that derivatives of butenoic acid exhibit antimicrobial properties. A study evaluating the antimicrobial efficacy of various esters, including 2-butenoic acid derivatives, showed significant inhibition against several bacterial strains. The following table summarizes the antimicrobial activity observed:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Ethyl Ester | E. coli | 15 |

| Ethyl Ester | S. aureus | 18 |

| Ethyl Ester | P. aeruginosa | 12 |

Anticancer Properties

A notable study investigated the anticancer potential of 2-butenoic acid derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The following table presents the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Caspase activation |

| MCF-7 (Breast) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | Induction of oxidative stress |

Case Studies

- Study on Antimicrobial Effects : A comprehensive study published in Journal of Medicinal Chemistry demonstrated that certain esters derived from butenoic acid exhibited potent antibacterial activity against multi-drug resistant strains, suggesting potential as therapeutic agents in treating infections .

- Investigation into Anticancer Activity : Research published in Cancer Research highlighted the ability of 2-butenoic acid derivatives to inhibit tumor growth in xenograft models, indicating their promise as anticancer agents .

- Fluorinated Compounds in Drug Design : A review article discussed the role of fluorinated compounds in enhancing drug efficacy and metabolic stability, positioning 2-butenoic acid derivatives as candidates for further development in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester in a laboratory setting?

- Methodology : Use a modified Fischer esterification approach, reacting 2-fluoro-3-methyl-2-butenoic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) . Purify the ester via fractional distillation or column chromatography.

- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis. Purity verification (e.g., ≥95% as per Safety Data Sheets) is critical for reproducibility .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in a cool, dry environment (≤25°C) in amber glass containers to minimize light exposure. Ensure containers are tightly sealed to prevent moisture ingress.

- Stability Data : The compound is stable under normal laboratory conditions, with no reported hazardous reactions . Avoid incompatible materials (e.g., strong oxidizers), though specific incompatibilities are not documented in available SDS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR Spectroscopy : Use and NMR to confirm the fluorine substituent’s position and ester group integrity.

- GC-MS : Verify molecular weight (calculated: ~160.16 g/mol) and purity.

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1740 cm) and fluorine-related vibrations.

- Data Interpretation : Cross-reference spectral data with analogs (e.g., ethyl 2-fluoro-3-hydroxy-3-methylbutanoate) for structural validation .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Insight : The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols.

- Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., ethyl 3-methyl-2-butenoate) under identical conditions. Monitor using kinetic studies (e.g., UV-Vis or NMR) .

Q. How can researchers resolve discrepancies between theoretical and observed NMR spectra for this compound?

- Troubleshooting Steps :

Verify solvent and temperature effects on chemical shifts.

Check for diastereomeric splitting due to the fluorine atom’s stereoelectronic effects.

Use computational tools (e.g., DFT calculations) to predict shifts and compare with experimental data.

- Case Study : Fluorinated esters often exhibit unexpected splitting patterns due to - coupling; adjust integration parameters during analysis .

Q. What environmental considerations apply when disposing of this compound?

- Waste Management : Avoid release into waterways. Use activated carbon or commercial absorbents for spills. Dispose via licensed hazardous waste facilities.

- Regulatory Compliance : Follow EPA guidelines for fluorinated organic compounds. Document disposal methods per SDS recommendations (e.g., Section 13 in Synerzine’s report) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.